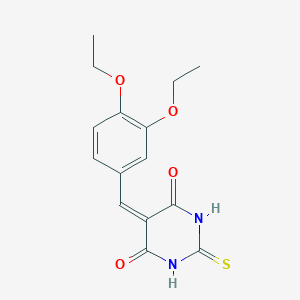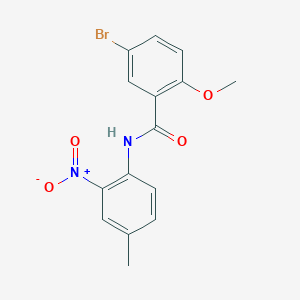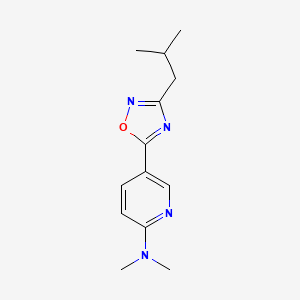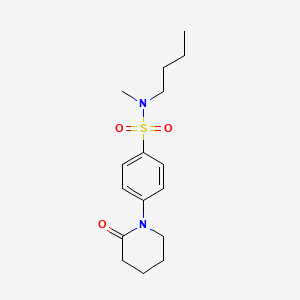![molecular formula C17H16ClIN2O2S B4989572 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as CIPTPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is a potent inhibitor of a specific enzyme called phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. CIPTPB has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and erectile dysfunction.
Wirkmechanismus
The mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide involves its inhibition of PDE5, which is an enzyme that breaks down cGMP in cells. By inhibiting PDE5, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide increases the levels of cGMP, which can have various physiological effects depending on the cell type. In cancer cells, increased cGMP levels can lead to decreased cell proliferation and increased sensitivity to chemotherapy. In vascular smooth muscle cells, increased cGMP levels can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to sensitize cancer cells to chemotherapy. In vascular smooth muscle cells, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to induce vasodilation and improve blood flow. In the context of erectile dysfunction, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to improve erectile function by increasing penile blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages and limitations for use in lab experiments. One advantage is its potent inhibition of PDE5, which makes it a useful tool for studying the physiological effects of cGMP in cells. Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments. However, one limitation of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer. Preclinical studies have shown promising results, but further research is needed to determine its efficacy in clinical trials. Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has shown potential as a treatment for cardiovascular disease and erectile dysfunction, and further research is needed to determine its safety and efficacy in human subjects. Finally, there is interest in developing new compounds based on the structure of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide that may have improved pharmacological properties.
Synthesemethoden
The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with carbon disulfide to form 2-chloro-4-iodophenyl isothiocyanate. This intermediate is then reacted with 4-propoxybenzylamine to form the final product, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide. The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. In particular, its ability to inhibit PDE5 has been studied in the context of various diseases, including cancer, cardiovascular disease, and erectile dysfunction. Preclinical studies have shown that N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide can inhibit the growth of cancer cells and increase the sensitivity of cancer cells to chemotherapy. Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving blood flow. In the context of erectile dysfunction, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to improve erectile function in animal models.
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2S/c1-2-9-23-13-6-3-11(4-7-13)16(22)21-17(24)20-15-8-5-12(19)10-14(15)18/h3-8,10H,2,9H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYRHQKSINRZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)